N,N-Diethylisonicotinamide
Overview
Description
N,N-Diethylisonicotinamide: is an organic compound with the molecular formula C10H14N2O pyridine-4-carboxylic acid diethylamide . This compound is a derivative of isonicotinic acid and is characterized by its slightly viscous liquid form, with a boiling point of 119-120°C at 1.0 mmHg . It is miscible with water, ether, chloroform, acetone, and alcohol .
Mechanism of Action
Target of Action
It is known that nicotinamide and its derivatives, including n,n-diethylisonicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These cofactors play crucial roles in various biochemical reactions and cellular processes.
Mode of Action
They are involved in various metabolic processes, including glycolysis, the citric acid cycle, and the electron transport chain .
Biochemical Pathways
This compound likely affects the same biochemical pathways as nicotinamide, given their structural similarity. Nicotinamide is involved in numerous biochemical pathways, including those related to energy production, DNA repair, cell signaling, and stress responses . It is a precursor to NAD and NADP, which are essential cofactors in these pathways.
Pharmacokinetics
It is known that nicotinamide and its derivatives generally exhibit rapid absorption and distribution, followed by metabolism and excretion
Result of Action
This could include energy production, DNA repair, cell signaling, and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylisonicotinamide can be synthesized by reacting isonicotinic acid with diethylamine in the presence of phosphorus oxychloride . The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the esterification of isonicotinic acid with diethylamine, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-iodosuccinimide (NIS) can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: N,N-Diethylisonicotinamide is used as a ligand in the preparation of tetranuclear copper complexes . It serves as a building block in organic synthesis due to its reactivity and functional groups.
Biology and Medicine: The compound has been studied for its potential use as a respiratory stimulant . It is also explored for its role in various biochemical pathways and its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
N,N-Diethylnicotinamide: Similar in structure but derived from nicotinic acid instead of isonicotinic acid.
Nicotinamide: A simpler amide derivative of nicotinic acid, widely used in medicine and cosmetics.
Isonicotinamide: The parent compound from which N,N-Diethylisonicotinamide is derived.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it valuable in both research and industrial applications .
Properties
IUPAC Name |
N,N-diethylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQAJSRQKGFYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201047 | |
Record name | Isonicotinic acid diethylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530-40-5 | |
Record name | N,N-Diethylisonicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinic acid diethylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethylisonicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinic acid diethylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 530-40-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISONICOTINIC ACID DIETHYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P99ROW70YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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